molecular formula C17H23N7O2S2 B2466944 8-Azepan-1-yl-3-methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-3,7-dihydro-purine-2,6-dione CAS No. 685860-56-4

8-Azepan-1-yl-3-methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-3,7-dihydro-purine-2,6-dione

Cat. No. B2466944
CAS RN: 685860-56-4
M. Wt: 421.54
InChI Key: PEFPIHZNMYVTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-Azepan-1-yl-3-methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-3,7-dihydro-purine-2,6-dione” is a unique chemical with the linear formula C16H23N5O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Pharmacogenetic Associations with Azathioprine Therapy

Azathioprine, a thiopurine prodrug, demonstrates a complex metabolism involving several enzymes, significantly affecting its efficacy and safety. Research has highlighted the critical role of thiopurine S-methyltransferase (TPMT) and inosine triphosphate pyrophosphatase (ITPA) genotypes in predicting adverse drug reactions (ADRs) to azathioprine therapy, particularly in liver transplant recipients and patients with inflammatory bowel disease (IBD). Studies suggest that polymorphisms in TPMT and ITPA genes do not significantly predict adverse drug reactions, including bone marrow suppression, in liver transplant patients. However, the association between nodular regenerative hyperplasia (NRH) and TPMT genotype warrants further investigation (Breen et al., 2005).

Thiopurine Metabolite Monitoring and Drug Dosing

The monitoring of thiopurine metabolites, such as 6-thioguanine nucleotide (6-TGN), and the assessment of TPMT and ITPA genotypes have been proposed to optimize azathioprine dosing and minimize toxicity. This approach aims to personalize treatment, especially in conditions like Crohn's disease, where azathioprine is used for maintaining remission. Metabolite monitoring can guide adjustments in drug dosage to achieve therapeutic efficacy while reducing the risk of leukopenia and other adverse reactions. Studies have demonstrated the feasibility of this strategy in managing IBD and autoimmune hepatitis, suggesting a tailored approach to azathioprine therapy could enhance patient outcomes (Dubinsky et al., 2005).

Role of Genetic Biomarkers in Azathioprine Therapy

The identification of new genetic biomarkers has the potential to further refine the management of patients undergoing azathioprine therapy. Research into single nucleotide polymorphisms (SNPs) related to the differential gene expression affecting azathioprine drug metabolism, especially in combination therapy with 5-aminosalicylic acid (5-ASA), offers insights into inter-individual differences in drug responses and adverse drug reactions (ADRs). Such pharmacogenetic markers can help predict blood concentrations of azathioprine metabolites, thereby informing dosing strategies and minimizing toxicity risks in treatment protocols for inflammatory bowel disease (IBD) (Uchiyama et al., 2014).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

8-(azepan-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O2S2/c1-11-20-21-17(28-11)27-10-9-24-12-13(22(2)16(26)19-14(12)25)18-15(24)23-7-5-3-4-6-8-23/h3-10H2,1-2H3,(H,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFPIHZNMYVTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCCCCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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